molecular formula C8H18O5 B1258561 6-Methylheptane-1,2,3,4,5-pentaol

6-Methylheptane-1,2,3,4,5-pentaol

Cat. No.: B1258561
M. Wt: 194.23 g/mol
InChI Key: VVDQVGVVCXMMBN-UHFFFAOYSA-N
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Description

6-Methylheptane-1,2,3,4,5-pentaol is a natural organic compound with the molecular formula C8H18O5 and a molecular weight of 194.23 g/mol . This compound has been isolated from the mushroom Lentinus polychrous . It is characterized as a pentol, featuring five hydroxyl groups, which contributes to its high solubility in water and a topological polar surface area of approximately 101.15 Ų . Studies suggest it may exhibit the biological activity of promoting the synthesis of Nerve Growth Factor (NGF) , indicating its potential value in neurological research. As a high-purity chemical, it is intended for use as an analytical standard or for biological activity investigation in a controlled laboratory environment. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H18O5

Molecular Weight

194.23 g/mol

IUPAC Name

6-methylheptane-1,2,3,4,5-pentol

InChI

InChI=1S/C8H18O5/c1-4(2)6(11)8(13)7(12)5(10)3-9/h4-13H,3H2,1-2H3

InChI Key

VVDQVGVVCXMMBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C(C(CO)O)O)O)O

Synonyms

6-methylheptane-1,2,3,4,5-pentaol

Origin of Product

United States

Preparation Methods

Aldol Condensation of Isovaleral and Acetone

The foundational step in synthesizing 6-methylheptane-1,2,3,4,5-pentaol involves the production of 6-methylheptan-2-one, a critical intermediate. Industrial processes often employ aldol condensation between isovaleral (3-methylbutanal) and acetone in the presence of basic catalysts such as sodium hydroxide or potassium carbonate. This reaction proceeds via enolate formation, where the base deprotonates acetone to generate a nucleophilic enolate ion, which attacks the carbonyl carbon of isovaleral. The resulting β-hydroxy ketone, 4-hydroxy-6-methylheptan-2-one, is isolated alongside unsaturated byproducts like 6-methyl-3-hepten-2-one.

Reaction Conditions:

  • Molar Ratio: Isovaleral to acetone ratios of 1:3 to 1:10 optimize yield while minimizing self-condensation byproducts.
  • Catalyst Loading: 0.1–20% base relative to isovaleral ensures sufficient enolate generation without excessive neutralization costs.
  • Temperature: Reactions are conducted at 50–80°C under atmospheric pressure to balance kinetics and selectivity.

Hydrogenation and Dehydration

The aldol condensate is subsequently hydrogenated under dehydration conditions to saturate double bonds and reduce carbonyl groups. Palladium on activated carbon (5% Pd/C) is the preferred catalyst, operating at 100–120°C and 5–15 bar hydrogen pressure. Acidic additives like p-toluenesulfonic acid facilitate water elimination, converting β-hydroxy ketones directly into 6-methylheptan-2-one.

Key Challenges:

  • Neutralization of basic catalysts with acetic acid generates sodium acetate waste, increasing disposal costs.
  • Batch processing in autoclaves limits space-time yields, prompting research into continuous-flow systems.

Oxidation of 6-Methylheptan-2-one to the Pentaol

Multi-Step Oxidative Functionalization

6-Methylheptan-2-one serves as the substrate for introducing hydroxyl groups at positions 1, 2, 3, 4, and 5. EvitaChem’s patented route involves sequential oxidation using potassium permanganate (KMnO₄) or ruthenium-based catalysts under acidic conditions. The ketone is first oxidized to a diketone, followed by epoxidation and hydrolysis to install adjacent hydroxyl groups.

Oxidation Steps:

  • Initial Ketone Oxidation: KMnO₄ in sulfuric acid converts 6-methylheptan-2-one to 6-methylheptane-2,4-dione.
  • Epoxidation: Reacting the diketone with m-chloroperbenzoic acid (mCPBA) forms an epoxide intermediate.
  • Acid-Catalyzed Hydrolysis: The epoxide undergoes ring-opening with water to yield diols, which are further oxidized to triols and finally the pentaol.

Optimization Parameters:

  • Temperature: 0–25°C to prevent over-oxidation.
  • Catalyst: Ruthenium trichloride (RuCl₃) enhances selectivity for vicinal diols.

Catalytic Hydrogenation in Polyol Synthesis

Role of Transition Metal Catalysts

Selective hydrogenation of unsaturated intermediates is critical for achieving the desired stereochemistry in 6-methylheptane-1,2,3,4,5-pentaol. Nickel and palladium catalysts are employed to reduce α,β-unsaturated ketones like 6-methyl-3-hepten-2-one, which form during aldol condensation.

Hydrogenation Conditions:

Parameter Range Catalyst
Temperature 40–150°C 5% Pd/C, Raney Ni
Pressure 1–15 bar
Solvent Methanol, Ethanol

Mechanistic Insights:

  • Pd/C facilitates syn-addition of hydrogen to double bonds, preserving the carbon skeleton’s branching.
  • Acidic conditions protonate enol intermediates, preventing retro-aldol reactions.

Industrial-Scale Production Challenges

Byproduct Management

The aldol condensation generates 10–25% byproducts, including self-condensed isovaleral and polymeric residues. Distillation under reduced pressure (10–50 mbar) separates 6-methylheptan-2-one from high-boiling impurities, achieving ≥95% purity.

Environmental and Cost Considerations

  • Waste Streams: Sodium acetate from neutralization requires costly disposal or recycling.
  • Catalyst Recovery: Pd/C filtration and reactivation cycles impact operational costs.

Q & A

Basic Research Questions

Q. How is the molecular formula of 6-Methylheptane-1,2,3,4,5-pentaol determined experimentally?

  • Methodological Answer: The molecular formula (C₈H₁₈O₅) is confirmed using high-resolution mass spectrometry (HRMS), where the molecular ion peak at m/z 194.22552 corresponds to the exact mass. Elemental analysis further validates the carbon, hydrogen, and oxygen ratios. Discrepancies between empirical and molecular formulas are resolved via structural elucidation techniques like NMR and X-ray crystallography .

Q. What spectroscopic techniques are used to characterize the hydroxyl groups in this compound?

  • Methodological Answer:

  • FT-IR Spectroscopy: O-H stretching vibrations (3200–3600 cm⁻¹) confirm hydroxyl groups.
  • ¹H NMR: Hydroxyl protons appear as broad signals (δ 1.5–4.5 ppm), with deuterium exchange experiments distinguishing exchangeable protons.
  • ¹³C NMR: Hydroxyl-bearing carbons are identified via DEPT-135 spectra (δ 60–80 ppm) .

Q. How can researchers access reliable structural data for synthetic or analytical workflows?

  • Methodological Answer: The SDF/MOL file (available from cheminformatics databases) provides 3D coordinates for molecular docking or dynamics simulations. SMILES (CC(C)C(O)C(O)C(O)C(O)CO) and InChIKey (VVDQVGVVCXMMBN-UHFFFAOYSA-N) enable database searches and software input standardization .

Advanced Research Questions

Q. What methodologies are employed to determine the stereochemistry of 6-Methylheptane-1,2,3,4,5-pentaol?

  • Methodological Answer:

  • X-ray Crystallography: Resolves the (2R,3R,4R,5R) configuration by analyzing crystal lattice parameters and hydrogen-bonding networks.
  • NOESY NMR: Correlates spatial proximity of hydroxyl protons to confirm stereochemical assignments.
  • Chiral Chromatography: Validates enantiomeric purity post-synthesis using chiral stationary phases (e.g., cellulose-based columns) .

Q. How can computational models predict physicochemical properties like solubility or logP?

  • Methodological Answer:

  • Quantum Mechanical Calculations: Density Functional Theory (DFT) optimizes molecular geometry to calculate dipole moments and polar surface areas.
  • QSPR Models: Use descriptors (e.g., topological indices, hydrogen-bond counts) to predict logP and aqueous solubility. Software like COSMOtherm or ACD/Labs integrates SMILES/InChI inputs for property estimation .

Q. How should researchers address discrepancies in reported solubility or reactivity data?

  • Methodological Answer:

  • Standardized Protocols: Use shake-flask methods with HPLC-UV quantification under controlled temperature/pH.
  • Purity Verification: Characterize batches via DSC (melting point analysis) and GC-MS to rule out impurities.
  • Surface Reactivity Studies: Probe adsorption kinetics on silica or cellulose surfaces using quartz crystal microbalance (QCM) to explain environmental variability .

Q. What are the challenges in synthesizing this compound with high stereochemical purity?

  • Methodological Answer:

  • Protection/Deprotection Strategies: Temporarily mask hydroxyl groups with silyl ethers (e.g., TBDMS) to prevent undesired side reactions.
  • Asymmetric Catalysis: Use chiral catalysts (e.g., Sharpless dihydroxylation) to control stereocenters.
  • Quality Control: Monitor enantiomeric excess via chiral GC or capillary electrophoresis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylheptane-1,2,3,4,5-pentaol
Reactant of Route 2
6-Methylheptane-1,2,3,4,5-pentaol

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